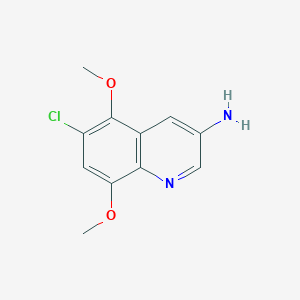6-Chloro-5,8-dimethoxyquinolin-3-amine
CAS No.:
Cat. No.: VC17745949
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C11H11ClN2O2 |
|---|---|
| Molecular Weight | 238.67 g/mol |
| IUPAC Name | 6-chloro-5,8-dimethoxyquinolin-3-amine |
| Standard InChI | InChI=1S/C11H11ClN2O2/c1-15-9-4-8(12)11(16-2)7-3-6(13)5-14-10(7)9/h3-5H,13H2,1-2H3 |
| Standard InChI Key | QFPSHCLMZKZLHL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C2=C1N=CC(=C2)N)OC)Cl |
6-Chloro-5,8-dimethoxyquinolin-3-amine is a chemical compound belonging to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a chlorine atom at the 6-position and two methoxy groups at the 5 and 8 positions of the quinoline ring. Its unique structure and substitution pattern significantly influence its chemical properties and reactivity, making it a subject of interest in various fields, including organic synthesis and pharmacology.
Synthesis Methods
The synthesis of 6-Chloro-5,8-dimethoxyquinolin-3-amine typically involves multi-step organic reactions. A common method starts with the chlorination of 5,8-dimethoxyquinoline, followed by amination at the 3-position. The reaction conditions often include the use of chlorinating agents like phosphorus oxychloride (POCl₃) and amination reagents such as ammonia or amines under controlled temperatures and pressures.
Biological Activities
6-Chloro-5,8-dimethoxyquinolin-3-amine has shown potential as an antimicrobial and antifungal agent, suggesting its utility in treating infectious diseases. Research indicates that it may interact with specific molecular targets, such as enzymes or receptors, which could lead to inhibitory effects on certain biochemical pathways. The mechanism of action is thought to involve binding to active sites on enzymes, thereby blocking substrate access and subsequent reactions.
Applications in Research and Industry
-
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
-
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
-
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
-
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-6,7-dimethoxyquinolin-3-amine | Chlorine at position 4; methoxy groups at positions 6 and 7 | Different substitution pattern affects reactivity |
| 5-Chloro-4,6-dimethoxypyrimidin-2-amine | Chlorine at position 5; two methoxy groups | Pyrimidine core leads to distinct chemical behavior |
| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | Amino group at position 4; chlorine at position 2 | Quinazoline structure alters biological activity |
Research Findings
Research on 6-Chloro-5,8-dimethoxyquinolin-3-amine highlights its potential in medicinal chemistry, particularly in targeting infectious diseases and cancer pathways. Ongoing studies aim to elucidate its interactions with biological targets further to optimize its efficacy as a pharmaceutical candidate.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume